molecular formula C12H13NO6 B612888 Z-DL-Asp-OH CAS No. 4515-21-3

Z-DL-Asp-OH

Cat. No. B612888
CAS RN: 4515-21-3
M. Wt: 267.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Z-DL-Asp-OH, also known as Z-DL-aspartic acid, is a compound with the empirical formula C12H13NO6 . It has a molecular weight of 267.23 . It is commonly used in peptide synthesis .


Molecular Structure Analysis

The SMILES string of Z-DL-Asp-OH is OC(=O)CC(NC(=O)OCc1ccccc1)C(O)=O . The InChI key is XYXYXSKSTZAEJW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Z-DL-Asp-OH is a solid substance . . The storage temperature is recommended to be at 0 - 8 °C .

Scientific Research Applications

Characterization Techniques and Nanoparticle Research

Dynamic Light Scattering (DLS) is a pivotal technique for studying the size distribution and colloidal stability of nanoparticles, such as magnetic nanoparticles (MNPs). This method can offer insights into the physical characterization of "Z-DL-Asp-OH" if it forms colloidal systems or nanoparticles in biological or chemical applications (Lim et al., 2013).

Photocatalysis and Environmental Applications

The development and application of Z-scheme photocatalytic systems are crucial for environmental remediation and energy conversion, demonstrating the potential for "Z-DL-Asp-OH" in photocatalysis or as part of composite materials aimed at enhancing photocatalytic efficiency (Huang et al., 2019).

Lubrication and Chemical Interactions

Research into zinc dialkyldithophosphate (ZDDP) explores its role as a lubricating oil additive, providing insights into how zinc compounds interact with surfaces and contribute to wear resistance. This could be relevant if "Z-DL-Asp-OH" has potential applications in materials science or surface chemistry (Spikes, 2004).

Agricultural Enhancements

The use of zinc oxide nanoparticles (ZnO NPs) in agriculture to improve crop production and stress resistance underlines the significance of zinc in enhancing plant growth and health. Such studies highlight potential agricultural or horticultural applications for "Z-DL-Asp-OH" if it exhibits similar bioactive properties (Šebesta et al., 2021).

Antimicrobial Developments

The exploration of zeta potential (ZP) for the development of novel antimicrobials emphasizes the importance of surface charge and interaction in creating effective antibacterial agents. This could inform research into "Z-DL-Asp-OH" if it has potential applications in developing new antimicrobial compounds or coatings (Maillard et al., 2021).

properties

IUPAC Name

2-(phenylmethoxycarbonylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXYXSKSTZAEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859586
Record name N-[(Benzyloxy)carbonyl]aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-DL-Asp-OH

CAS RN

78663-07-7, 1152-61-0
Record name NSC88490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbobenzoxy-L-aspartic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbobenzoxy-L-aspartic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

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